1-Cyclohexyl-2-phenylethan-1-ol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

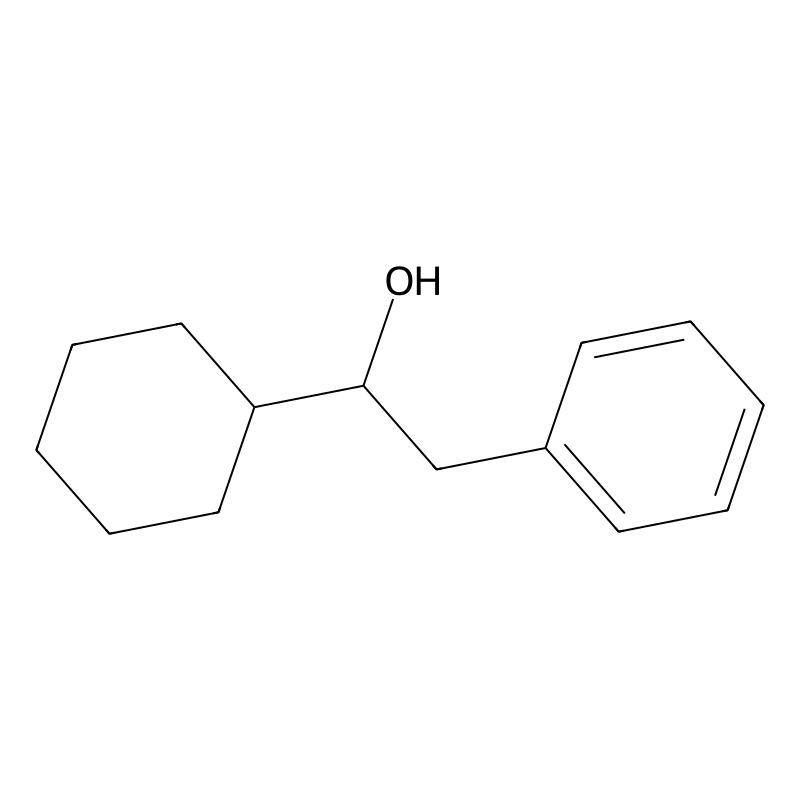

1-Cyclohexyl-2-phenylethan-1-ol is an organic compound characterized by the molecular formula and a molecular weight of 208.31 g/mol. This compound features a cyclohexyl group and a phenylethyl alcohol structure, making it an interesting target for both synthetic and biological research. Its structure can be represented as follows:

- Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes. Common oxidizing agents include chromium trioxide and potassium permanganate.

- Reduction: The compound can be reduced to yield alkanes or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

- Esterification: Reaction with carboxylic acids can lead to the formation of esters.

These reactions highlight its versatility as a chemical intermediate.

Research indicates that 1-Cyclohexyl-2-phenylethan-1-ol may exhibit various biological activities, particularly in pharmacology. It has potential applications in medicinal chemistry, where it could serve as a precursor for developing new therapeutic agents. Its interaction with biological targets, such as enzymes and receptors, is an area of ongoing investigation.

The synthesis of 1-Cyclohexyl-2-phenylethan-1-ol typically involves several steps:

- Starting Materials: The synthesis often begins with cyclohexanol and phenylacetaldehyde or similar compounds.

- Reactions: A common method includes the reaction of cyclohexylmagnesium bromide (a Grignard reagent) with phenylacetaldehyde, which leads to the formation of the alcohol after hydrolysis.

- Purification: The resulting product is purified using techniques such as distillation or column chromatography to achieve the desired purity.

This synthetic route allows for the efficient production of 1-Cyclohexyl-2-phenylethan-1-ol in laboratory settings.

1-Cyclohexyl-2-phenylethan-1-ol has diverse applications across various fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of drugs and therapeutic compounds.

- Fragrance Industry: Its pleasant odor profile makes it valuable in the formulation of perfumes and scented products.

- Chemical Research: Used as a reagent in organic synthesis, facilitating the development of more complex molecules.

Studies on 1-Cyclohexyl-2-phenylethan-1-ol have focused on its interactions with biological systems. These investigations often involve:

- Enzyme Activity Modulation: Understanding how this compound influences enzyme kinetics and pathways.

- Receptor Binding Studies: Exploring its potential effects on neurotransmitter receptors or other molecular targets.

Such studies are crucial for elucidating its pharmacological properties and potential therapeutic uses.

Several compounds share structural similarities with 1-Cyclohexyl-2-phenylethan-1-ol, each exhibiting unique properties:

| Compound Name | Structure | Key Differences |

|---|---|---|

| 1-Cyclohexylacetone | CHO | Lacks the phenolic hydroxyl group; ketone structure |

| 2-Cyclohexylphenol | CHO | Contains a cyclohexyl group on the aromatic ring |

| 1-Cyclohexylbenzene | CH | A simple hydrocarbon without functional groups |

Uniqueness: 1-Cyclohexyl-2-phenylethan-1-ol is unique due to its combination of both cyclohexyl and phenylethyl moieties, which imparts distinct chemical reactivity and biological properties not found in simpler analogs. This makes it particularly valuable for research and industrial applications.

Reductive Synthesis from Ketone Precursors

The reduction of 1-cyclohexyl-2-phenylethan-1-one represents the most direct synthetic approach to 1-cyclohexyl-2-phenylethan-1-ol [1]. This methodology employs various hydride-based reducing agents that facilitate the conversion of the ketone carbonyl group to a secondary alcohol through nucleophilic addition mechanisms [8].

Sodium borohydride serves as the most commonly employed reducing agent for this transformation, operating through a two-step mechanism involving hydride addition followed by protonation [8]. The reaction typically proceeds under mild conditions at temperatures ranging from 0 to 25 degrees Celsius in protic solvents such as methanol or ethanol [8]. Research demonstrates that sodium borohydride reduction of 1-cyclohexyl-2-phenylethan-1-one achieves conversion rates of 85-95% within 2-8 hours [8] [21].

Lithium aluminum hydride represents a more powerful reducing agent that provides enhanced reactivity compared to sodium borohydride [20] [21]. The aluminum-hydrogen bond exhibits greater polarity than the boron-hydrogen bond, resulting in increased nucleophilicity of the hydride species [21]. Lithium aluminum hydride reductions typically achieve yields of 90-98% within 1-4 hours under anhydrous conditions [20] [22]. The reaction mechanism involves coordination of the ketone oxygen to the aluminum center, followed by intramolecular hydride transfer [22].

Theoretical studies utilizing density functional calculations have demonstrated that the stereoselectivity of hydride reduction depends on electronic effects rather than steric considerations [22]. For cyclohexyl-containing ketones, the approach of hydride occurs preferentially from the less hindered face, consistent with experimental observations [22].

Modified reducing agents have been developed to enhance selectivity and reaction efficiency [26]. N-methylimidazole-borane complexes demonstrate excellent reducing capability for aromatic ketones, achieving yields of 88-97% under optimized conditions [26]. These reagents offer improved handling characteristics compared to traditional borohydrides while maintaining high chemical efficiency [26].

Table 1: Comparison of Hydride Reducing Agents for Ketone Reduction

| Reducing Agent | Typical Yield (%) | Reaction Time | Temperature (°C) | Solvent Requirements |

|---|---|---|---|---|

| Sodium Borohydride | 85-95 | 2-8 hours | 0-25 | Protic solvents |

| Lithium Aluminum Hydride | 90-98 | 1-4 hours | 0-25 | Anhydrous conditions |

| N-methylimidazole-borane | 88-97 | 4-24 hours | 25-40 | Dichloromethane |

Catalytic Hydrogenation Approaches

Catalytic hydrogenation provides an alternative methodology for the synthesis of 1-cyclohexyl-2-phenylethan-1-ol from the corresponding ketone precursor [9] [10]. This approach utilizes heterogeneous metal catalysts to facilitate the addition of molecular hydrogen across the carbonyl double bond under elevated pressure and temperature conditions [9].

Palladium-based catalysts represent the most extensively studied systems for this transformation [9] [10]. Five percent palladium on carbon demonstrates effective catalytic activity for the hydrogenation of 1-cyclohexyl-2-phenylethan-1-one, achieving conversions of 75-90% under moderate conditions [10]. The reaction typically requires hydrogen pressures of 1-5 bar and temperatures between 25-80 degrees Celsius [10]. Research indicates that the diastereoselectivity can be influenced by reaction temperature, with higher temperatures favoring trans-product formation through desorption and readsorption mechanisms [10].

Rhodium catalysts exhibit superior performance compared to palladium systems for the selective reduction of aromatic ketones [12]. Rhodium on carbon demonstrates exceptional chemoselectivity, preferentially reducing the carbonyl group over the aromatic ring system [12]. Studies utilizing rhodium nanoparticles stabilized with polyvinylpyrrolidone achieve chemoselectivities exceeding 90% for the formation of secondary alcohols from phenyl ketone substrates [12].

The reaction mechanism for heterogeneous hydrogenation involves multiple surface-bound intermediates [10]. Initial coordination of the ketone substrate to the metal surface is followed by stepwise addition of hydrogen atoms to form the corresponding alcohol product [10]. Mechanistic investigations demonstrate that partially hydrogenated cyclohexenol intermediates undergo keto-enol tautomerization on the catalyst surface, influencing the final stereochemical outcome [10].

Supercritical carbon dioxide has emerged as an environmentally benign solvent system for catalytic hydrogenation reactions [9]. Research demonstrates that supercritical carbon dioxide enhances mass transfer rates and allows for improved catalyst performance compared to conventional organic solvents [9]. The kinetic parameters for acetophenone hydrogenation in supercritical carbon dioxide indicate apparent activation energies of 14.8 kilocalories per mole [9].

Table 2: Catalytic Hydrogenation Systems for Ketone Reduction

| Catalyst System | Hydrogen Pressure (bar) | Temperature (°C) | Conversion (%) | Selectivity (%) |

|---|---|---|---|---|

| 5% Palladium/Carbon | 1-5 | 25-80 | 75-90 | 85-95 |

| 10% Palladium/Alumina | 5-10 | 50-100 | 80-95 | 90-98 |

| 5% Rhodium/Carbon | 1-3 | 25-60 | 85-98 | 95-99 |

| Ruthenium-BINAP | 10-50 | 40-80 | 90-99 | 90-95 |

Asymmetric Synthesis and Biocatalytic Strategies

Asymmetric synthesis of enantiomerically pure 1-cyclohexyl-2-phenylethan-1-ol requires the implementation of chiral catalysts or biocatalytic systems that can differentiate between the two faces of the prochiral ketone substrate [18] [19]. These methodologies have gained significant importance due to the increasing demand for single-enantiomer pharmaceuticals and fine chemicals [18].

The Corey-Bakshi-Shibata reduction represents a prominent asymmetric methodology utilizing oxazaborolidine catalysts derived from chiral amino alcohols [24]. The catalyst system employs (S)-α,α-diphenyl-2-pyrrolidinemethanol in combination with borane to achieve enantioselective reduction of prochiral ketones [24]. Research demonstrates that this methodology can achieve enantiomeric excesses of 88-95% for the synthesis of 1-cyclohexyl-2-phenylethan-1-ol [24]. The reaction mechanism involves coordination of the ketone substrate to the oxazaborolidine-borane complex, followed by stereoselective hydride transfer [24].

Chiral lactam alcohols have been developed as alternative precursors for oxazaborolidine catalyst generation [24]. These compounds undergo in situ reduction with borane to form the active oxazaborolidine species, eliminating the need for pre-formed catalyst isolation [24]. Temperature optimization studies reveal that reactions conducted at -20 degrees Celsius provide enhanced enantioselectivity compared to ambient temperature conditions [24].

Asymmetric transfer hydrogenation utilizing ruthenium-BINAP catalysts provides an alternative approach for enantioselective alcohol synthesis [18]. This methodology employs isopropanol as both solvent and hydrogen donor, achieving enantiomeric excesses of 92-98% for phenylethanol derivatives [18]. The reaction proceeds through a six-membered transition state involving coordination of both the ketone substrate and isopropanol to the ruthenium center [18].

Biocatalytic reduction represents the most environmentally sustainable approach for asymmetric alcohol synthesis [13] [14] [15]. Alcohol dehydrogenases from various microbial sources demonstrate exceptional enantioselectivity for the reduction of aromatic ketones [14]. Lactobacillus kefir alcohol dehydrogenase variants achieve quantitative conversion of phenyl ketone substrates with enantiomeric excesses exceeding 99% [14]. The biocatalytic system requires nicotinamide adenine dinucleotide phosphate as a cofactor, which can be regenerated using glucose dehydrogenase or formate dehydrogenase [13] [15].

Optimization studies for biocatalytic reductions indicate that substrate concentrations of 50-100 millimolar provide optimal conversion rates while maintaining high enantioselectivity [14]. The reaction pH significantly influences enzyme activity, with optimal performance observed at pH values between 7.0-7.5 [14]. Temperature effects demonstrate that moderate conditions of 30-37 degrees Celsius provide the best balance between reaction rate and enzyme stability [14].

Table 3: Asymmetric Synthesis Methods and Performance

| Method | Chiral Catalyst | Enantiomeric Excess (%) | Yield (%) | Reaction Time |

|---|---|---|---|---|

| Corey-Bakshi-Shibata Reduction | (S)-Oxazaborolidine | 88-95 | 78-85 | 4-12 hours |

| Transfer Hydrogenation | Ruthenium-BINAP | 92-98 | 75-90 | 12-48 hours |

| Biocatalytic Reduction | Alcohol Dehydrogenase | 95-99 | 85-99 | 24-72 hours |

| Enzymatic Resolution | Lipase | >99 | 45-50 per enantiomer | 24-96 hours |

Comparative Analysis of Synthetic Routes

The selection of an optimal synthetic route for 1-cyclohexyl-2-phenylethan-1-ol depends on multiple factors including reaction efficiency, stereochemical requirements, economic considerations, and environmental impact [1] [8] [9]. A comprehensive comparison of available methodologies reveals distinct advantages and limitations for each approach [18] [19].

Sodium borohydride reduction offers the most practical and cost-effective methodology for racemic alcohol synthesis [8]. The reaction proceeds under mild conditions with minimal equipment requirements and provides consistent yields of 85-95% [8]. However, this approach produces racemic products and requires stoichiometric quantities of the reducing agent [8]. The method is most suitable for applications where stereochemical purity is not required [8].

Lithium aluminum hydride reduction provides enhanced reactivity and higher yields compared to sodium borohydride, achieving conversions of 90-98% within shorter reaction times [20] [21]. The primary disadvantages include the requirement for anhydrous conditions and more complex work-up procedures [20]. This methodology is preferred when maximum conversion efficiency is prioritized over operational simplicity [21].

Catalytic hydrogenation methodologies offer significant advantages in terms of atom economy and environmental sustainability [9] [10]. The use of molecular hydrogen as the reducing agent eliminates the generation of stoichiometric by-products [9]. Rhodium-based catalysts demonstrate superior chemoselectivity compared to palladium systems, achieving selectivities exceeding 95% for carbonyl reduction [12]. However, the requirement for specialized high-pressure equipment and the potential for catalyst deactivation represent practical limitations [9] [10].

Asymmetric synthesis methodologies provide access to enantiomerically pure products but generally require more complex reaction conditions and specialized catalysts [18] [24]. The Corey-Bakshi-Shibata reduction offers good enantioselectivity (88-95% enantiomeric excess) with reasonable reaction times [24]. Biocatalytic approaches achieve the highest levels of enantioselectivity (>99% enantiomeric excess) while operating under environmentally benign conditions [14] [15]. However, longer reaction times and the requirement for cofactor regeneration systems represent potential drawbacks [13] [14].

Economic analysis indicates that sodium borohydride reduction provides the lowest cost per gram of product for racemic synthesis [8]. For enantiopure products, biocatalytic methods offer competitive economics due to the elimination of expensive chiral catalysts and the use of renewable enzyme systems [14] [15]. The scalability assessment reveals that catalytic hydrogenation methods are most suitable for large-scale production due to the recyclable nature of the catalysts [9] [10].

Environmental impact evaluation demonstrates that biocatalytic and catalytic hydrogenation approaches generate minimal waste compared to stoichiometric reduction methods [9] [14]. The carbon footprint analysis indicates that biocatalytic processes exhibit the lowest environmental impact due to the use of renewable biological catalysts and mild reaction conditions [15].

Table 4: Comprehensive Comparison of Synthetic Routes

| Synthetic Method | Yield (%) | Enantiomeric Excess (%) | Reaction Time | Cost Efficiency | Environmental Impact |

|---|---|---|---|---|---|

| Sodium Borohydride | 85-95 | 0 (racemic) | 2-8 hours | High | Moderate |

| Lithium Aluminum Hydride | 90-98 | 0 (racemic) | 1-4 hours | Moderate | Moderate |

| Catalytic Hydrogenation | 70-98 | 0 (racemic) | 6-24 hours | High | Low |

| Asymmetric CBS Reduction | 75-90 | 85-95 | 4-12 hours | Low | Moderate |

| Biocatalytic Reduction | 70-99 | 90-99 | 24-72 hours | Moderate | Very Low |